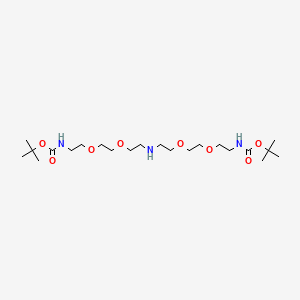

NH-bis(PEG2-Boc)

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIWCLJWOXGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of NH-bis(PEG2-Boc) in Modern Drug Discovery: A Technical Guide

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the rapidly evolving landscape of targeted therapeutics, the ability to rationally design and synthesize complex molecular architectures is paramount. Among the most significant recent advances are Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), which offer unprecedented precision in eliminating disease-causing proteins and delivering potent cytotoxic agents, respectively. The success of these modalities is critically dependent on the linker that connects the distinct functional components. This guide provides an in-depth technical overview of NH-bis(PEG2-Boc), a branched, bifunctional polyethylene glycol (PEG) linker that has emerged as a vital tool for researchers and drug development professionals. We will explore its chemical properties, its pivotal role in the synthesis of PROTACs, and provide a detailed, field-proven protocol for its application.

Deconstructing NH-bis(PEG2-Boc): Structure and Intrinsic Advantages

NH-bis(PEG2-Boc) is a heterobifunctional linker characterized by a central secondary amine and two di(ethylene glycol) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.[1][][3] This specific architecture offers a unique combination of features that address several critical challenges in drug development.

Core Structure of NH-bis(PEG2-Boc)

The foundational structure provides three points for functionalization, with the two Boc-protected primary amines being the key reactive sites after deprotection.[1][]

-

Central Secondary Amine: Can be functionalized, for example, through reductive amination or acylation, though it is less commonly used than the terminal amines.

-

Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is stable under a wide range of reaction conditions but can be easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[8][9][10] This acid-labile nature is fundamental to its utility, allowing for a controlled, sequential synthesis of complex molecules like PROTACs.[9][10]

The monodisperse nature of this specific PEG linker, meaning it has a precise, discrete molecular weight, is another key advantage over polydisperse PEG linkers, as it prevents issues related to steric hindrance and binding variability, leading to more homogenous and well-defined final drug products.[11]

The Power of PEGylation: Enhancing Drug-like Properties

The incorporation of PEG linkers, such as NH-bis(PEG2-Boc), into therapeutic molecules offers a multitude of benefits that can significantly improve their pharmacokinetic and pharmacodynamic profiles.

| Property Enhanced | Mechanism of Action | Impact on Drug Development |

| Increased Solubility | The hydrophilic ether oxygens of the PEG chain increase the overall water solubility of hydrophobic drug molecules.[4][5] | Improves bioavailability, facilitates formulation, and can enhance delivery to the target site.[7][11] |

| Extended Half-Life | The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance. The PEG chain also provides a "stealth" effect, shielding the molecule from enzymatic degradation and the immune system.[4][7] | Prolongs the circulation time of the therapeutic, allowing for less frequent dosing and sustained therapeutic effect.[4] |

| Reduced Immunogenicity | The flexible PEG chains can mask potential epitopes on the drug or biomolecule, reducing the likelihood of an immune response.[4][5] | Improves the safety profile of the therapeutic and allows for repeated administration without loss of efficacy due to neutralizing antibodies. |

| Improved Stability | The PEG linker can sterically hinder the access of proteases and other degrading enzymes to the therapeutic payload.[5][7] | Prevents premature degradation of the drug in systemic circulation, ensuring that the intact molecule reaches its target. |

Application in PROTAC Synthesis: A Step-by-Step Methodological Guide

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[12] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs co-opt the cell's natural protein disposal machinery to ubiquitinate and subsequently degrade the target protein.[12][13] The linker is a critical component, as its length and composition significantly influence the efficacy, solubility, and cell permeability of the PROTAC.[4][13]

The following is a representative, chemically sound protocol for the synthesis of a PROTAC using NH-bis(PEG2-Boc) as a central building block. This protocol is based on established principles of organic chemistry and known PROTAC synthesis strategies.[4][10]

Visualized Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to NH-bis(PEG2-Boc): A Versatile Branched Linker for Advanced Bioconjugation

Introduction: The Critical Role of Linker Design in Modern Therapeutics

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a conjugate's efficacy, stability, solubility, and overall pharmacokinetic profile. This guide provides an in-depth technical overview of NH-bis(PEG2-Boc), a branched polyethylene glycol (PEG) linker, for researchers, chemists, and drug development professionals. We will delve into its chemical properties, strategic applications, and provide field-proven protocols to empower your research and development endeavors.

Core Characteristics of NH-bis(PEG2-Boc)

NH-bis(PEG2-Boc) is a heterobifunctional linker distinguished by its unique branched architecture. It features a central secondary amine, providing a nucleophilic handle for initial conjugation, and two terminal primary amines protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This structure offers a platform for the subsequent attachment of two additional molecules.

| Property | Value | Source |

| CAS Number | 2182601-69-8 | [1][2][3] |

| Molecular Formula | C22H45N3O8 | [2][3] |

| Molecular Weight | 479.62 g/mol | [1][2][3] |

| Purity | Typically >96% | [2][3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [4] |

The short PEG2 (diethylene glycol) chains on each arm enhance the hydrophilicity of the linker and the resulting conjugate. This is a crucial feature for improving the solubility of often hydrophobic drug payloads and preventing aggregation, a common challenge in bioconjugation.[][6]

Strategic Applications in Drug Development

The unique trifunctional nature of NH-bis(PEG2-Boc) makes it a valuable tool in the synthesis of complex biomolecules. Its primary applications lie in the construction of ADCs and PROTACs, where precise control over the final structure is paramount.

Enhancing Drug-to-Antibody Ratios (DAR) in ADCs

A key objective in ADC development is to achieve a high drug-to-antibody ratio (DAR) to maximize the therapeutic payload delivered to target cells, without compromising the antibody's stability and binding affinity.[6] Traditional linear linkers often lead to aggregation and loss of antibody function when trying to achieve higher DARs.

The branched structure of NH-bis(PEG2-Boc) provides a strategic advantage by allowing the attachment of two payload molecules per conjugation site on the antibody.[1][6] This "doubled payload" approach can significantly enhance the potency of an ADC.[6] The hydrophilic PEG chains also help to mitigate the hydrophobicity of the attached drugs, reducing the risk of aggregation.[][7]

Diagram 1: Conceptual Workflow for ADC Synthesis using NH-bis(PEG2-Boc)

Caption: Workflow for synthesizing an ADC with a higher DAR using NH-bis(PEG2-Boc).

Constructing Heterobifunctional PROTACs

PROTACs are innovative molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[8] A PROTAC consists of a POI-binding ligand and an E3 ligase-binding ligand, connected by a linker. The linker's length, flexibility, and hydrophilicity are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[8]

NH-bis(PEG2-Boc) can be employed in the synthesis of PROTACs where the central amine is first coupled to one of the ligands. Following Boc deprotection, the two newly revealed primary amines can be used to attach the second ligand, potentially allowing for the creation of multi-arm or bivalent PROTACs. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[8]

Diagram 2: PROTAC Assembly Strategy

Caption: A synthetic route for a PROTAC utilizing the branched nature of NH-bis(PEG2-Boc).

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and are based on established chemical principles. Optimization for specific substrates and desired outcomes is highly recommended.

Protocol 1: Amide Bond Formation with the Central Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a PROTAC ligand or a payload precursor) to the central amine of NH-bis(PEG2-Boc) using carbodiimide chemistry.

Materials:

-

NH-bis(PEG2-Boc)

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) (optional, for salt forms of amines)

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.2 eq), and NHS (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid by forming the NHS ester.[9]

-

-

Coupling Reaction:

-

In a separate flask, dissolve NH-bis(PEG2-Boc) (1.0 eq) in anhydrous DMF.

-

Slowly add the solution of NH-bis(PEG2-Boc) to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.[9]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 0.1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

EDC/NHS Chemistry: This is a widely used and efficient method for forming amide bonds. EDC activates the carboxylic acid, and NHS is added to form a more stable NHS ester, which then reacts with the amine, minimizing side reactions.[9]

-

Anhydrous Solvent: The use of an anhydrous solvent like DMF or DCM is crucial to prevent the hydrolysis of the activated NHS ester, which would lead to lower yields.

-

Reaction Monitoring: Techniques like TLC or LC-MS are essential for determining the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times.

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups to expose the two terminal primary amines for subsequent conjugation.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a cation scavenger)

Methodology:

-

Deprotection Reaction:

-

Dissolve the Boc-protected conjugate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[9][10]

-

(Optional) If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).[9]

-

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[9]

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

The resulting amine is often obtained as a TFA salt. If the free amine is required, re-dissolve the residue in a minimal amount of DCM and carefully neutralize with a base such as saturated NaHCO3 solution or DIPEA until the pH is basic.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected product.

-

Causality Behind Experimental Choices:

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc group under mild conditions.[10] Its volatility allows for easy removal after the reaction.

-

0 °C Start Temperature: Starting the reaction at a lower temperature helps to control any potential exothermic processes and can improve selectivity if other acid-sensitive groups are present.

-

Triisopropylsilane (TIS): During Boc deprotection, the tert-butyl cation is formed, which can be reactive. TIS acts as a scavenger for this cation, preventing potential side reactions with electron-rich functional groups on the substrate.[9]

Analytical Characterization

Thorough characterization of the linker and its conjugates is essential for quality control and to ensure the desired product has been obtained.

-

¹H NMR Spectroscopy: Proton NMR can confirm the structure of NH-bis(PEG2-Boc). Key expected signals would include a sharp singlet around 1.44 ppm for the 18 protons of the two Boc groups, and a complex multiplet in the 3.5-3.7 ppm region corresponding to the methylene protons of the PEG backbone.[11]

-

Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the starting materials, intermediates, and the final conjugate.

Conclusion and Future Perspectives

NH-bis(PEG2-Boc) is a powerful and versatile tool for the construction of advanced bioconjugates. Its branched architecture offers a distinct advantage for increasing the drug-to-antibody ratio in ADCs and for the modular synthesis of PROTACs. The inclusion of hydrophilic PEG chains addresses the critical challenge of solubility for many therapeutic modalities. By understanding the principles behind the experimental protocols and leveraging the unique properties of this linker, researchers can accelerate the development of next-generation targeted therapies. The continued innovation in linker technology, exemplified by molecules like NH-bis(PEG2-Boc), will undoubtedly play a pivotal role in shaping the future of precision medicine.

References

-

NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]

-

What are PEG Linkers? (2019, March 22). ADC Review. Retrieved January 16, 2026, from [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved January 16, 2026, from [Link]

-

Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved January 16, 2026, from [Link]

-

Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (2019). PubMed. Retrieved January 16, 2026, from [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved January 16, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]

- 6. adcreview.com [adcreview.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism and Application of NH-bis(PEG2-Boc) in Advanced Bioconjugation

Introduction

In the vanguard of therapeutic and diagnostic development, the field of bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—serves as a critical enabling technology. Its applications in creating sophisticated constructs like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced imaging agents are expanding the frontiers of medicine.[1][2][3] Central to this discipline is the linker, a molecular bridge that not only connects different functional moieties but also profoundly influences the overall stability, solubility, and pharmacokinetic properties of the final conjugate.[4]

Among the most effective and widely adopted linkers are those based on Polyethylene Glycol (PEG), prized for their hydrophilicity, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules.[5][6] This guide delves into the core mechanism and strategic application of a particularly versatile branched linker: NH-bis(PEG2-Boc) . We will move beyond simple protocols to explore the underlying chemical principles, providing researchers, scientists, and drug development professionals with the expert insights required to leverage this powerful tool for creating precisely engineered bioconjugates.

Part 1: Core Principles of the NH-bis(PEG2-Boc) Linker

Molecular Architecture and Strategic Functionality

NH-bis(PEG2-Boc) is a heterobifunctional, branched linker designed for controlled, sequential bioconjugation.[7] Its structure is elegantly tailored to provide distinct reactive capabilities at different stages of a synthetic workflow.

Caption: Molecular structure of NH-bis(PEG2-Boc).

The key functional components are:

-

The Central Primary Amine (-NH₂): This is the immediate point of reactivity. As a potent nucleophile, this amine is designed to react with electrophilic targets, most commonly activated carboxylic acids on biomolecules, to form a highly stable amide bond.[7][8]

-

The Branched PEG2 Arms: The two short polyethylene glycol chains impart critical physicochemical properties. They increase the hydrodynamic radius of the conjugate, enhance water solubility, and provide flexible spacing between the conjugated partners, which can be crucial for maintaining the biological activity of proteins or antibodies.[4]

-

The Terminal Boc-Protected Amines: The two terminal amines are rendered temporarily unreactive by the tert-butyloxycarbonyl (Boc) protecting group.[3] This "masking" is the cornerstone of the linker's strategic utility, allowing for a second, distinct chemical transformation after the initial conjugation is complete.

The Strategic Advantage: Orthogonal Reactivity

The true power of NH-bis(PEG2-Boc) lies in its provision of an orthogonal reaction scheme. The term "orthogonal" refers to the ability to perform distinct chemical reactions in the same pot, one after the other, without interference. Here, the amine-coupling reaction and the Boc-deprotection reaction are orthogonal:

-

Step A (Conjugation): The conditions required for coupling the primary amine (typically neutral to slightly basic pH) leave the Boc groups completely intact.[9]

-

Step B (Deprotection): The acidic conditions required to remove the Boc groups do not affect the newly formed amide bond from Step A.[3]

This sequential approach provides absolute control over the synthetic process, preventing the uncontrolled polymerization or multiple, random attachments that can occur with linkers bearing multiple identical reactive groups.[3] It enables the precise construction of complex, multi-component systems, such as attaching a targeting antibody to the linker first, and then, after deprotection, attaching two drug molecules.

Part 2: The Mechanism of Action in Bioconjugation

The use of NH-bis(PEG2-Boc) is a two-phase process: an initial conjugation event followed by a deprotection step to reveal new functionality.

Phase 1: Initial Conjugation via Carbodiimide Chemistry

The most prevalent application involves conjugating the linker's primary amine to carboxylic acid groups present on a biomolecule, such as the C-terminus or the side chains of aspartic acid and glutamic acid residues in a protein.[10] Because a direct reaction between an amine and a carboxylic acid to form an amide bond is inefficient under physiological conditions, the carboxyl group must first be "activated." The gold standard for this activation is the use of a carbodiimide, such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) , often in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) .[11][12]

The Mechanism:

-

Activation of Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the biomolecule to form a highly reactive but unstable O-acylisourea intermediate.[12][13] This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and waste the reagent.

-

Stabilization with Sulfo-NHS: To enhance efficiency and stability, Sulfo-NHS is included in the reaction. It rapidly reacts with the O-acylisourea intermediate, displacing the EDC moiety to form a semi-stable Sulfo-NHS ester.[12][14] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[11]

-

Nucleophilic Attack and Amide Bond Formation: The primary amine of the NH-bis(PEG2-Boc) linker then performs a nucleophilic attack on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of Sulfo-NHS as a byproduct.[8][15]

Caption: EDC/Sulfo-NHS activation and conjugation pathway.

Critical Reaction Parameters

The success of this conjugation phase is critically dependent on carefully controlled reaction parameters. The choices made are not arbitrary; they are dictated by the underlying chemistry of the reagents.

| Parameter | Recommended Condition | Causality and Rationale |

| Activation pH | pH 5.5 - 6.5 (MES Buffer) | EDC chemistry is most efficient at a slightly acidic pH. This protonates the carboxyl group, making it more susceptible to activation while minimizing side reactions.[12] |

| Conjugation pH | pH 7.2 - 8.5 (PBS or Borate Buffer) | The primary amine on the linker must be deprotonated (-NH₂) to be nucleophilic. This is favored at pH values above the amine's pKa. However, pH > 8.5 significantly increases the rate of hydrolysis of the Sulfo-NHS ester, creating a competing reaction that lowers yield.[8] |

| Buffer Choice | Activation: Carboxyl- and amine-free buffers (e.g., MES).[12] Conjugation: Amine-free buffers (e.g., PBS, Borate). | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the linker for reaction with the activated Sulfo-NHS ester, drastically reducing conjugation efficiency.[9][14] Carboxylate buffers (e.g., Acetate) should be avoided during activation. |

| Reagent Molar Ratio | Excess EDC/Sulfo-NHS over carboxyls; Excess Linker over activated sites. | Using a molar excess of reagents drives the reaction equilibrium towards product formation. The specific ratios must be optimized for each biomolecule to balance efficiency with the risk of unwanted modifications. |

Phase 2: Unmasking Latent Functionality via Boc Deprotection

Once the initial conjugate is formed and purified, the two terminal Boc-protected amines can be "unmasked" to reveal new reactive sites.

The Mechanism:

The Boc group is highly sensitive to acid.[3] The deprotection is typically achieved by treating the conjugate with a strong acid like Trifluoroacetic Acid (TFA) , often in a non-aqueous solvent like dichloromethane (DCM).[16][17]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group's carbamate by TFA.

-

Cleavage: This protonation weakens the C-O bond, leading to the departure of the highly stable tert-butyl cation.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the now-free primary amine.[16][17]

This reaction is rapid, clean, and typically quantitative, making it an ideal deprotection strategy. The newly exposed primary amines are now available for a second round of conjugation, for instance, reacting them with an NHS-ester-activated payload molecule.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Part 3: Field-Proven Methodologies

A robust protocol is a self-validating system. Each step is designed to create optimal conditions for the desired reaction while preventing side reactions, and includes purification to ensure the integrity of the material for the subsequent step.

Experimental Protocol: Two-Stage Conjugation of a Protein with NH-bis(PEG2-Boc)

This protocol outlines the complete workflow for conjugating NH-bis(PEG2-Boc) to a protein's carboxylic acids and subsequently deprotecting the Boc groups.

Sources

- 1. purepeg.com [purepeg.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. nbinno.com [nbinno.com]

- 6. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 7. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 16. jk-sci.com [jk-sci.com]

- 17. BOC Protection and Deprotection [bzchemicals.com]

A Technical Guide to the Role of Branched PEG Linkers in Advanced Drug Delivery

Abstract

The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, known as PEGylation, has fundamentally reshaped the landscape of drug delivery. It is a clinically validated strategy for enhancing the solubility, stability, and circulation half-life of therapeutics while reducing their immunogenicity.[1] While linear PEG has been the traditional cornerstone of this technology, a growing body of evidence reveals the superior performance of branched PEG linkers in engineering more effective and targeted drug delivery systems. This guide provides a comprehensive technical analysis of the core functions, mechanistic advantages, and practical applications of branched PEG linkers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Architectural Paradigm Shift: From Linear to Branched PEG

The foundational principle of PEGylation lies in creating a hydrophilic, protective corona around a therapeutic agent.[2] This "stealth" effect shields the drug from enzymatic degradation and recognition by the immune system.[3] The structural configuration of the PEG linker is a critical determinant of the efficacy of this shield.

-

Linear PEG Linkers: Consist of a single, straight chain of repeating ethylene glycol units. They are characterized by predictable molecular behavior and relatively straightforward synthesis.[4]

-

Branched PEG Linkers: Feature multiple PEG arms extending from a central core.[4][] This architecture creates a more compact, globular structure compared to a linear PEG of equivalent molecular weight.[] It is this three-dimensional arrangement that unlocks a suite of advantages in drug delivery design.

The decision to employ a branched versus a linear architecture is a critical experimental choice driven by the specific therapeutic objective, whether it be maximizing circulation time, increasing payload delivery, or enhancing tissue penetration.

Figure 1: Comparison of Linear and Branched PEG linker architectures.

Core Advantages and Mechanistic Underpinnings

The unique topology of branched PEG linkers translates into several tangible advantages over their linear counterparts. From a mechanistic standpoint, these benefits are rooted in the polymer's three-dimensional conformation in an aqueous environment.

Enhanced Pharmacokinetics: The Hydrodynamic Volume Effect

A primary goal of PEGylation is to prolong a drug's circulation half-life by reducing its renal clearance.[7] Branched PEGs excel in this regard.

-

Causality: For a given molecular weight, a branched PEG molecule occupies a larger hydrodynamic volume than its linear equivalent.[][7] This increased effective size is more efficient at preventing filtration by the glomerulus in the kidney, significantly extending its time in the bloodstream.[][8] This prolonged circulation increases the probability of the drug accumulating in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[7]

Superior Shielding and Reduced Immunogenicity

The density of the PEG corona is critical for shielding the therapeutic from opsonization (tagging for destruction by phagocytes) and enzymatic degradation.

-

Expertise & Experience: Branched PEGs provide a higher surface density of PEG chains, creating a more effective "stealth" cloud.[9][10] This superior shielding effect minimizes recognition by the immune system and proteolytic enzymes.[3] Studies have demonstrated that branched PEG-modified nanocarriers can induce noticeably lower levels of anti-PEG IgM antibodies compared to linear PEG-modified carriers.[3][11] This is crucial for avoiding the accelerated blood clearance (ABC) phenomenon that can occur upon repeated injections of PEGylated drugs.[11]

Figure 2: Branched PEGs create a denser shield against biological threats.

Increased Drug Loading Capacity

In fields like antibody-drug conjugates (ADCs), achieving a high drug-to-antibody ratio (DAR) is essential for potency. However, conjugating too many hydrophobic drug molecules to an antibody can induce aggregation and compromise its function.[12]

-

Trustworthiness: Branched linkers offer a validated solution. A single branched linker can provide multiple attachment points for drug molecules, allowing for a higher DAR to be achieved from a single conjugation site on the antibody.[7][13][14] For example, a linker with two arms can double the DAR without increasing the number of modifications to the antibody itself, preserving its structural integrity and binding affinity.[13] The inherent hydrophilicity of the PEG backbone also helps to offset the hydrophobicity of the attached payloads, improving the overall solubility and stability of the final ADC conjugate.[][15]

Applications in Advanced Drug Delivery Systems

Antibody-Drug Conjugates (ADCs)

Branched linkers are particularly advantageous in ADC development. The ability to attach two or more payload molecules per linker enables the creation of potent ADCs with a DAR of 6 or 8, which might be difficult to achieve with linear linkers without causing aggregation.[13][16] The length of the arms on the branched linker is a critical design parameter; it must be long enough to prevent steric hindrance that could impede cleavage by lysosomal enzymes once the ADC is internalized, but not so long as to negatively impact efficacy.[16]

Nanoparticle Drug Delivery

When used to coat nanoparticles (NPs), branched PEGs confer significant advantages for stability and tissue penetration.[17][18]

-

Enhanced Stability: Branched PEG coatings are more effective at reducing the adsorption of serum proteins onto the NP surface compared to linear PEGs.[17][19] This leads to greater stability in the bloodstream and a longer circulation half-life.

-

Improved Diffusion: The unique architecture of branched PEG can enhance the diffusion of nanoparticles through the dense extracellular matrix (ECM) that surrounds tumors.[17][19] This improved mobility can lead to better tumor penetration and distribution of the therapeutic agent.[18]

| Parameter | Linear PEG-Coated NPs | Branched PEG-Coated NPs | Rationale / Finding |

| Protein Adsorption | Reduced | Most Significant Reduction | Greater steric hindrance from the branched polymer architecture further limits protein binding.[17][19] |

| Stability in Serum | Stable | Stable | Both PEG types prevent aggregation, with no significant difference in overall size change over 24h.[17] |

| Diffusion in ECM | Slower Diffusion | Largest Diffusion Coefficient | Branched PEG architecture may alter interchain repulsion, leading to improved mobility in Matrigel models.[17][18] |

| Cellular Uptake | Similar to Branched | Similar to Linear | Despite superior shielding, branched PEG coatings did not adversely affect NP uptake in tested cell lines (HEK-293T, A549).[17][19] |

| Table 1: Comparative Performance of Linear vs. Branched PEG on Nanoparticles. Data synthesized from studies on NPs coated with 10 kDa linear vs. 10 kDa 4-arm branched PEG.[17][18][19] |

Experimental Methodologies

The successful implementation of branched PEG linkers requires robust synthesis and conjugation protocols. These protocols must be self-validating, incorporating purification and characterization steps to ensure the final product's identity, purity, and consistency.

Generalized Protocol for Branched PEG Synthesis (Step-Growth Polymerization)

This protocol outlines a general procedure for synthesizing a multi-arm branched PEG, a common method cited in the literature.[]

Objective: To synthesize a 4-arm branched PEG using a multifunctional core.

Materials:

-

Bifunctional PEG with reactive end groups (e.g., PEG-dimesylate)

-

Multifunctional core/crosslinking agent (e.g., pentaerythritol)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Base catalyst (e.g., Sodium hydride)

-

Quenching agent (e.g., Methanol)

-

Dialysis tubing (appropriate MWCO)

-

Lyophilizer

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve the multifunctional core (pentaerythritol) in the anhydrous solvent.

-

Activation: Add the base catalyst (e.g., NaH) portion-wise at 0°C to deprotonate the hydroxyl groups on the core, forming a multifunctional initiator. Stir for 1-2 hours.

-

Polymerization: Slowly add the bifunctional PEG precursor to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours. The reaction involves the nucleophilic attack of the activated core on the reactive PEG end groups.

-

Termination/Quenching: Cool the reaction and carefully add the quenching agent (e.g., Methanol) to terminate the reaction and neutralize any remaining base.

-

Purification:

-

Remove the solvent under reduced pressure.

-

Redissolve the crude product in deionized water.

-

Transfer the aqueous solution to dialysis tubing and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted monomers, catalyst, and low-molecular-weight impurities.

-

-

Isolation: Freeze the purified aqueous solution and lyophilize to obtain the final branched PEG product as a white, fluffy solid.

-

Characterization (Self-Validation):

-

Structure Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and the absence of impurities.

-

Molecular Weight & Polydispersity: Use Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the average molecular weight (Mw) and polydispersity index (PDI).

-

Figure 3: Workflow for the synthesis and validation of a branched PEG linker.

Protocol for Conjugation of a Branched PEG Linker to an Antibody

Objective: To conjugate a maleimide-functionalized branched PEG linker (carrying two drug payloads) to a monoclonal antibody (mAb) via reduced disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP, DTT)

-

Branched PEG-Maleimide linker (pre-conjugated with payload)

-

Quenching agent for maleimide reaction (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC, Protein A chromatography)

-

Characterization instruments (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometry)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb solution with a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds, exposing reactive thiol (-SH) groups.

-

Causality: The stoichiometry of the reducing agent is critical. Insufficient reduction leads to low conjugation efficiency, while excessive reduction can fragment the antibody.

-

-

Buffer Exchange: Immediately remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the mAb into a degassed, slightly acidic conjugation buffer (e.g., PBS, pH 6.5-7.0) to prevent re-oxidation of the thiols.

-

Conjugation Reaction:

-

Add the branched PEG-Maleimide linker to the reduced mAb solution at a defined molar excess (e.g., 5-10 fold excess per thiol).

-

Incubate at 4°C or room temperature for 2-4 hours. The maleimide groups will specifically react with the free thiol groups on the antibody to form a stable thioether bond.

-

-

Quenching: Add a quenching agent (e.g., N-acetylcysteine) to react with any excess, unreacted maleimide groups, preventing non-specific cross-linking.

-

Purification: Purify the resulting ADC from unconjugated linkers, quenching agent, and aggregated protein using Size-Exclusion Chromatography (SEC) or a similar high-resolution technique.

-

Characterization (Self-Validation):

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).

-

Purity & Aggregation: Analyze the final product for purity and the presence of aggregates using SEC-HPLC.

-

Binding Affinity: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[16]

-

Conclusion and Future Perspectives

Branched PEG linkers represent a significant advancement in the field of drug delivery, offering clear, mechanistically-driven advantages over traditional linear PEGs. Their ability to enhance pharmacokinetic profiles, increase drug loading capacity, and provide superior biological shielding makes them an indispensable tool for developing next-generation therapeutics, including ADCs and nanoparticle-based medicines.[13][17] As the complexity of drug conjugates continues to evolve, the rational design of branched linkers, with precise control over arm length, number, and functionality, will be paramount.[16] Future research will likely focus on developing biodegradable branched linkers and exploring novel, highly-branched architectures like dendrons and multi-arm star PEGs to further refine control over the drug delivery process.[10][20]

References

- The Strategic Advantage of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Synthesis: A Comparative Guide. (n.d.). Benchchem.

- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2022). Cell Mol Bioeng. NIH.

- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (n.d.). ResearchGate.

- PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.

- Branched PEG, Branched Linker, Multi arm PEG. (n.d.). BroadPharm.

- How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). PrecisePEG.

- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2022). Cell Mol Bioeng. PubMed.

- Branched PEGs Synthesis. (n.d.). BOC Sciences.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.

- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). Pharmaceuticals (Basel). NIH.

- Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (2021). Organic & Biomolecular Chemistry. RSC Publishing.

- PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. (n.d.). ResearchGate.

- PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. (2020). Wiley Interdiscip Rev Nanomed Nanobiotechnol. NIH.

- The Strategic Advantage of Branched PEG Linkers in Advanced Drug Delivery Systems. (n.d.). Benchchem.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.

- The Strategic Advantage of Branched PEG Linkers in Bioconjugation: A Technical Guide. (n.d.). Benchchem.

- Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers. (n.d.). Benchchem.

- The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. (2025). PurePEG.

- PEG Linker in Antibody Drug Conjugate (PEG8/12). (2022). Biopharma PEG.

- Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy. (2022). Biomaterials. PubMed.

- Overview of PEG Linkers. (n.d.). ChemPep.

- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. researchgate.net [researchgate.net]

- 10. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hydrophilicity and Biocompatibility of PEGylated Compounds

Introduction: The Transformative Power of PEGylation in Therapeutics

In the realm of drug development and biomaterials, the modification of molecules and surfaces with polyethylene glycol (PEG), a process known as PEGylation, stands as a cornerstone technology.[1][2] This guide delves into the fundamental principles governing the enhanced hydrophilicity and biocompatibility conferred by PEGylation, offering a technical exploration for researchers, scientists, and professionals in drug development. PEGylation involves the covalent attachment of PEG chains to drugs, proteins, or nanoparticles, a strategy that has led to over 30 clinically approved therapeutic products.[1] The primary impetus for PEGylation lies in its remarkable ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][] By increasing a molecule's hydrodynamic size, PEGylation reduces renal clearance and shields it from enzymatic degradation and the host's immune system, thereby extending its circulation half-life.[2][][4]

This guide will navigate the intricate relationship between the physicochemical properties of PEG and its profound biological consequences. We will explore the molecular mechanisms that endow PEGylated compounds with their characteristic "stealth" properties, which allow them to evade the immune system.[5][6] Furthermore, we will provide a comprehensive overview of the state-of-the-art experimental techniques used to characterize and validate the hydrophilicity and biocompatibility of these advanced materials. Through a synthesis of established knowledge and field-proven insights, this document aims to equip the reader with a robust understanding of how to harness the power of PEGylation for the next generation of therapeutics.

Part 1: The Physicochemical Basis of PEG's Unique Properties

The Essence of Hydrophilicity: A Molecular Perspective

The remarkable hydrophilicity of Polyethylene Glycol (PEG) is central to its utility in biomedical applications. This property arises from the polymer's unique molecular structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-). The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules.[7] This interaction leads to the formation of a tightly bound hydration shell around the PEG chain, effectively making the PEGylated entity highly water-soluble.[8][9] The ratio of carbon to oxygen atoms in the PEG backbone is a key determinant of its hydrophilic character.[7]

The conformation of PEG in an aqueous environment is a dynamic, flexible coil. This structural flexibility, combined with the extensive hydration, contributes significantly to the steric hindrance effect that is fundamental to PEG's biocompatibility.[8] The large hydrodynamic volume occupied by the hydrated PEG chain creates a physical barrier that prevents the close approach of other molecules, such as proteins and cells.[10]

The "Stealth" Effect and the Mechanism of Protein Resistance

When a foreign material is introduced into the body, it is rapidly coated by host proteins, a process known as opsonization. This protein adsorption marks the material for recognition and clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[11][12] PEGylation provides a powerful strategy to circumvent this fate by creating a "stealth" surface that resists protein adsorption.[5][6][11]

The mechanism of protein resistance is multifactorial and is a subject of ongoing research. However, a central tenet is the creation of a repulsive force originating from the hydrated PEG layer. The flexible, water-laden PEG chains create an entropically unfavorable environment for protein adsorption. For a protein to adsorb, it must displace the structured water molecules and compress the PEG chains, both of which are energetically costly processes.[13][14] This steric repulsion effectively prevents the binding of opsonins, thereby reducing phagocytic uptake and prolonging the circulation time of the PEGylated entity.[11][15]

The effectiveness of this "stealth" shield is critically dependent on the surface density and conformation of the PEG chains. A dense "brush" conformation, where the PEG chains are sufficiently close to each other to be forced into an extended state, is considered more effective at repelling proteins than a "mushroom" conformation, where the chains are more sparsely distributed.[16]

Part 2: Characterization and Validation of Hydrophilicity and Biocompatibility

A rigorous assessment of the hydrophilicity and biocompatibility of PEGylated compounds is paramount for their successful translation into clinical applications. This section details the key experimental methodologies employed for this purpose.

Quantifying Hydrophilicity: Contact Angle Measurement

Contact angle goniometry is a fundamental technique for characterizing the wettability and, by extension, the hydrophilicity of a surface.[17][18] It measures the angle formed at the interface of a liquid droplet, a solid surface, and the surrounding vapor.[19] For aqueous solutions, a lower contact angle signifies greater hydrophilicity.

-

Hydrophilic Surfaces: Water contact angles less than 90° are indicative of a hydrophilic surface.[17][19][20]

-

Hydrophobic Surfaces: Water contact angles greater than 90° suggest a hydrophobic surface.[17][18][19]

The presence of a dense PEG layer on a surface significantly reduces the water contact angle, providing a quantitative measure of successful PEGylation and the resulting increase in hydrophilicity.[21][22]

-

Sample Preparation: The PEGylated surface must be clean, dry, and free of contaminants.

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is required.[17]

-

Droplet Deposition: A small, precise volume of deionized water (typically 0.5-5 µL) is gently deposited onto the sample surface.[23]

-

Image Capture and Analysis: An image of the sessile drop is captured, and software is used to measure the angle between the tangent of the droplet and the solid surface at the three-phase contact point.[18]

-

Data Interpretation: Multiple measurements at different locations on the surface are averaged to ensure statistical significance.

Mandatory Visualization

Caption: Experimental workflow for a fluorescence-based protein adsorption assay.

While protein resistance is a critical indicator, a comprehensive evaluation of biocompatibility requires further in vitro and in vivo testing.

-

In Vitro Cytotoxicity Assays: These assays assess the potential of the PEGylated material to cause cell death. Common methods include the MTT assay and the LDH assay, which measure cell viability and membrane integrity, respectively.

-

In Vivo Biocompatibility Studies: Animal models are used to evaluate the systemic response to the PEGylated compound. [24]Key parameters to assess include:

-

Implantation Studies: For solid materials, implantation at subcutaneous or intramuscular sites allows for the histological evaluation of the local tissue response, including inflammation and fibrosis. [24] * Pharmacokinetic Studies: Following systemic administration, blood samples are collected over time to determine the circulation half-life and clearance rate of the PEGylated compound. [] * Biodistribution Studies: The accumulation of the PEGylated compound in various organs and tissues is quantified to assess targeting efficiency and potential off-target effects. []

-

Part 3: Factors Influencing Hydrophilicity and Biocompatibility

The successful design of PEGylated compounds hinges on a thorough understanding of the factors that govern their performance.

PEG Molecular Weight and Architecture

The molecular weight of the PEG chains is a critical parameter. Generally, higher molecular weight PEGs provide a thicker hydrophilic layer and greater steric hindrance, leading to improved protein resistance and longer circulation times. [14]However, there is a point of diminishing returns, and excessively long PEG chains can sometimes lead to reduced biological activity of the conjugated molecule due to steric hindrance of its active site.

The architecture of the PEG molecule also plays a significant role. Branched or multi-arm PEGs can create a denser surface coverage compared to linear PEGs of the same total molecular weight, which can enhance the "stealth" effect.

PEG Surface Density

As previously mentioned, the density of PEG chains on a surface is a key determinant of their conformation and, consequently, their ability to repel proteins. Achieving a high grafting density that promotes a "brush" conformation is often a primary goal in the design of PEGylated surfaces for optimal biocompatibility. [16]

The Challenge of Anti-PEG Antibodies

While PEG is generally considered non-immunogenic, there is growing evidence that pre-existing and induced anti-PEG antibodies can be found in a significant portion of the population. [25][26]These antibodies can bind to PEGylated therapeutics, leading to accelerated blood clearance (ABC) and, in some cases, hypersensitivity reactions. [26]This phenomenon poses a significant challenge to the universal application of PEGylation and is an active area of research. [26][27]Strategies to mitigate the impact of anti-PEG antibodies, such as the development of alternative hydrophilic polymers, are being explored. [21]

Part 4: Applications in Drug Development

The principles of PEG-mediated hydrophilicity and biocompatibility have been successfully translated into a wide range of clinical applications.

PEGylated Proteins and Peptides

PEGylation has revolutionized the therapeutic use of proteins and peptides by extending their short in vivo half-lives. [4]Notable examples include PEGylated interferons for the treatment of hepatitis C and PEGylated granulocyte colony-stimulating factor (G-CSF) for the management of neutropenia. [2][6]

PEGylated Nanoparticles and Liposomes

The surface modification of nanoparticles and liposomes with PEG is a cornerstone of nanomedicine. [6][15]This "stealth" coating enables these drug delivery systems to evade the MPS, prolong their circulation time, and enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. [12][28]Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanomedicine and remains a key example of the clinical success of this approach. [15]

PEGylated Small Molecules

PEGylation can also be applied to small molecule drugs to improve their solubility, reduce their toxicity, and modify their pharmacokinetic profiles. [29][30]

| Application | Key Benefit of PEGylation | Example |

|---|---|---|

| Protein/Peptide Therapeutics | Extended circulation half-life, reduced immunogenicity | PEG-interferon, PEG-G-CSF [2][6] |

| Nanoparticle Drug Delivery | "Stealth" properties, prolonged circulation, enhanced tumor accumulation | Doxil® (PEGylated liposomal doxorubicin) [15] |

| Small Molecule Drugs | Improved solubility, altered pharmacokinetics | Naloxegol (for opioid-induced constipation) [1]|

Conclusion and Future Perspectives

PEGylation has unequivocally established itself as a powerful and versatile platform technology in drug development and biomaterials science. The ability of PEG to confer hydrophilicity and biocompatibility has enabled the successful clinical translation of numerous therapeutics that would have otherwise been limited by poor pharmacokinetics and immunogenicity.

However, the field is not without its challenges. The emergence of anti-PEG antibodies necessitates a deeper understanding of the immune response to PEG and the development of next-generation "stealth" polymers. [26][27]Ongoing research is focused on creating novel hydrophilic polymers that mimic the beneficial properties of PEG while exhibiting reduced immunogenic potential. [21] As our understanding of the intricate interactions between materials and biological systems continues to grow, so too will our ability to rationally design and engineer advanced PEGylated compounds with precisely tailored properties. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to continue to innovate and expand the therapeutic applications of this remarkable polymer.

References

-

Bélanger, M.-C. & Marois, Y. (2001). Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation. PubMed. [Link]

-

Creative PEGWorks. (n.d.). The Stealth Properties of PEG-Coated Nanoparticles are Dependent on the PEG Grafting Densities. [Link]

-

Creative PEGWorks. (n.d.). FDA Guidelines on PEGylated Protein Drug Immunogenicity. [Link]

-

D'souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications. Expert Opinion on Drug Delivery, 13(9), 1257–1275. [Link]

-

Gref, R., et al. (2012). The art of PEGylation: from simple polymer to sophisticated drug delivery system. Molecular Pharmaceutics, 9(6), 1531-1544. [Link]

-

Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. [Link]

-

Jokerst, J. V., et al. (2011). Stealth Nanoparticles. ACS Nano, 5(8), 5906-5918. [Link]

-

Mishra, P., et al. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]

-

ResearchGate. (n.d.). PEG stealth properties. PEG minimizes NP surface interaction with opsonin, preventing macrophage uptake and clearance from the body. [Link]

-

Simberg, D., & Moghimi, S. M. (2024). PEGylation technology: addressing concerns, moving forward. Expert Opinion on Drug Delivery. [Link]

-

Suk, J. S., et al. (2016). Recent advances in stealth coating of nanoparticle drug delivery systems. Advanced Drug Delivery Reviews, 99(Pt A), 28-51. [Link]

-

ETH Zurich Research Collection. (n.d.). Mechanisms of protein resistance of adsorbed PEG-graft copolymers. [Link]

-

ACS Publications. (2023). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. [Link]

-

Biolin Scientific. (2021). 7 ways to measure contact angle. [Link]

-

CEZAMAT. (n.d.). Measurement of surface contact angle. [Link]

-

PNAS. (2012). Temperature-activated PEG surface segregation controls the protein repellency of polymers. [Link]

-

Wikipedia. (n.d.). Contact angle. [Link]

-

Taylor & Francis Online. (2024). PEGylation technology: addressing concerns, moving forward. [Link]

-

ResearchGate. (2023). Anti-protein mechanism of polyethylene glycol (PEG). [Link]

-

Hutanu, D., et al. (2014). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Journal of controlled release, 182, 55-65. [Link]

-

The Cooper Union. (n.d.). PEGylated protein drugs : basic science and clinical applications. [Link]

-

Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Bioengineering & Translational Medicine, 9(1), e10600. [Link]

-

Alcantar, N. A., Aydil, E. S., & Israelachvili, J. N. (2000). Polyethylene glycol-coated biocompatible surfaces. Journal of biomedical materials research, 51(3), 343–351. [Link]

- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of pharmaceutical excipients (8th ed.). Pharmaceutical Press.

-

Belanger, M. C., & Marois, Y. (2001). Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation. Journal of biomedical materials research, 57(3), 367–373. [Link]

-

Li, W., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 11, 1184979. [Link]

-

Pharmaceutical Technology. (2008). The Benefits and Challenges of PEGylating Small Molecules. [Link]

-

MDPI. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]

-

Scribd. (n.d.). Polyethylene Glycol in Pharma Formulations. [Link]

-

ResearchGate. (n.d.). Polyethylene glycol-coated biocompatible surfaces. [Link]

-

Regulations.gov. (n.d.). Are PEG Molecules a Universal Protein Repellent?. [Link]

-

Semantic Scholar. (n.d.). Polyethylene glycol-coated biocompatible surfaces. [Link]

-

YouTube. (2023). What Are PEG Hydrogels And How Are They Used?. [Link]

-

PubMed. (2010). Molecular mechanism of polyethylene glycol mediated stabilization of protein. [Link]

-

YouTube. (2015). Biopharmaceutical and Immunological Properties of PEGylated Proteins. [Link]

-

ACS Omega. (2024). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. [Link]

-

ResearchGate. (2013). Why is poly ethylenglycol (PEG) so hydrophylic?. [Link]

-

APhA Membership Application. (n.d.). The Handbook of Pharmaceutical Excipients, 9e. [Link]

-

Regulations.gov. (n.d.). Polyethylene Glycols (PEGs). [Link]

-

Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. [Link]

Sources

- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Approved PEGylated Drugs By 2026 | Biopharma PEG [biochempeg.com]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. Temperature-activated PEG surface segregation controls the protein repellency of polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creativepegworks.com [creativepegworks.com]

- 17. measurlabs.com [measurlabs.com]

- 18. nanoscience.com [nanoscience.com]

- 19. Contact angle - Wikipedia [en.wikipedia.org]

- 20. biolinscientific.com [biolinscientific.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of surface contact angle – CEZAMAT [cezamat.pw.edu.pl]

- 24. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creativepegworks.com [creativepegworks.com]

- 26. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pharmtech.com [pharmtech.com]

- 30. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of NH-bis(PEG2-Boc) in the Synthesis of Complex Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Role of Linker Technology in Modern Therapeutics

In the landscape of advanced therapeutics, the rational design of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has become paramount. The linker, a component once considered a simple spacer, is now recognized as a critical determinant of a molecule's efficacy, safety, and developability. It is in this context that specialized building blocks like NH-bis(PEG2-Boc) have emerged as powerful tools for the modern medicinal chemist. This guide provides a comprehensive technical overview of NH-bis(PEG2-Boc), offering field-proven insights into its application as a versatile building block for the synthesis of sophisticated molecular architectures. We will delve into the causality behind its strategic advantages and provide detailed, validated protocols to empower researchers in their pursuit of next-generation therapies.

The Architectural Advantage of NH-bis(PEG2-Boc)

NH-bis(PEG2-Boc) is a branched, bifunctional polyethylene glycol (PEG) linker. Its unique architecture, featuring a central secondary amine and two Boc-protected primary amine arms, offers a distinct set of advantages over traditional linear linkers.

Core Structure and Physicochemical Properties

The foundational structure of NH-bis(PEG2-Boc) provides a unique platform for creating homobifunctional or heterobifunctional linkers. The inherent properties of the PEG chains, such as hydrophilicity and biocompatibility, make it an attractive building block for advanced therapeutic and diagnostic agents.

Table 1: Physicochemical Properties of NH-bis(PEG2-Boc)

| Property | Value | Source |

| Molecular Formula | C22H45N3O8 | |

| Molecular Weight | 479.62 g/mol | |

| CAS Number | 2182601-69-8 | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | |

| Appearance | Colorless to light yellow liquid |

The branched nature of the PEG chains in NH-bis(PEG2-Boc) provides a larger hydrodynamic radius compared to a linear PEG of similar molecular weight. This "shielding effect" can be advantageous in reducing immunogenicity and protecting the conjugate from enzymatic degradation.

The Significance of Branched PEG Linkers in Bioconjugation

The decision to employ a branched PEG linker is a strategic one, aimed at optimizing the therapeutic index of a complex biologic. Here, we explore the key benefits:

-

Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic PEG arms of NH-bis(PEG2-Boc) can significantly improve the aqueous solubility of the final conjugate, a critical factor for parenteral administration.

-

Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the branched PEG structure can lead to a longer circulation half-life by reducing renal clearance. This can translate to less frequent dosing and improved patient compliance.

-

** multivalency and Spatial Optimization:** The two Boc-protected arms allow for the attachment of multiple copies of a molecule, such as a targeting ligand or a payload. This can enhance avidity for the target and allow for a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation. The defined geometry of the linker also allows for precise spatial positioning of the conjugated molecules, which can be critical for optimal target engagement.

Application in Complex Molecule Synthesis: A Focus on PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. NH-bis(PEG2-Boc) serves as an excellent scaffold for PROTAC synthesis due to its ability to modulate solubility and provide optimal spatial orientation of the two binding elements.

General Synthetic Strategy for a PROTAC using NH-bis(PEG2-Boc)

The synthesis of a PROTAC using NH-bis(PEG2-Boc) typically involves a multi-step sequence. The following is a representative workflow, grounded in established chemical principles.

Figure 1: General workflow for PROTAC synthesis using NH-bis(PEG2-Boc).

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired final product.

Protocol 1: Amide Bond Formation with the Central Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the central secondary amine of NH-bis(PEG2-Boc).

Materials:

-

NH-bis(PEG2-Boc)

-

Carboxylic acid-functionalized molecule

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of NH-bis(PEG2-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide-coupled intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting groups to expose the two primary amines.

Materials:

-

Boc-protected intermediate from Protocol 1

-

TFA (Trifluoroacetic acid)

-

Anhydrous DCM (Dichloromethane)

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

-

The resulting TFA salt of the deprotected diamine can often be used in the next step without further purification.

Protocol 3: Final Amide Bond Formation

This protocol describes the coupling of the second carboxylic acid-containing molecule (e.g., a target protein ligand) to the newly exposed primary amines.

Materials:

-

Deprotected diamine intermediate from Protocol 2

-

Carboxylic acid-functionalized molecule (2.2 eq)

-

HATU (2.5 eq)

-

DIPEA (6.0 eq)

-

Anhydrous DMF

-

Preparative reverse-phase HPLC system

Procedure:

-

To a solution of the carboxylic acid-functionalized molecule (2.2 eq) in anhydrous DMF, add HATU (2.5 eq) and DIPEA (6.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the deprotected diamine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DMSO/water and purify by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

Characterization and Quality Control

Thorough characterization of the final product is essential to ensure its identity, purity, and stability.

Table 2: Recommended Analytical Techniques for Characterization

| Technique | Purpose |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the purity and confirm the molecular weight of the final product and intermediates. |

| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure and assess the purity of the final product. |

| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product using a validated method. |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization. The use of LC-MS at each step allows for the confirmation of the expected molecular weight and provides an initial assessment of purity. The final purification by preparative HPLC, followed by analytical HPLC and NMR, ensures that the final compound meets the required specifications for downstream biological evaluation.

Conclusion: A Versatile Tool for Innovative Drug Design

NH-bis(PEG2-Boc) is more than just a linker; it is a strategic building block that empowers medicinal chemists to design and synthesize complex molecules with enhanced properties. Its branched architecture provides a unique combination of hydrophilicity, biocompatibility, and multivalency, making it an invaluable tool in the development of next-generation therapeutics. By understanding the principles behind its application and utilizing robust, validated protocols, researchers can leverage the full potential of NH-bis(PEG2-Boc) to accelerate the discovery of innovative medicines.

References

-

Precise PEG. NH-bis(PEG2-Boc). [Link]

An In-depth Technical Guide to the Foundational Principles of Using Boc Protecting Groups in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of modern organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use in protecting amine functionalities. This guide provides a comprehensive exploration of the core principles of Boc protection, offering field-proven insights into its mechanism, application, and strategic deployment in complex synthetic pathways.

Core Principles of the Boc Protecting Group